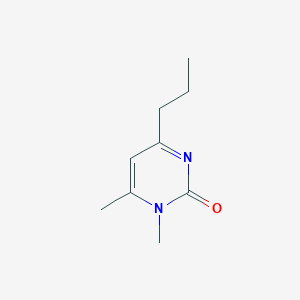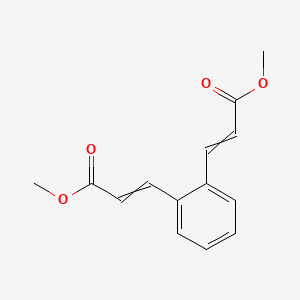
N-Ethyl-N',N',N'',N''-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is a complex organic compound that belongs to the class of phosphoric triamides. This compound is characterized by the presence of multiple nitrogen and phosphorus atoms, along with ethyl, methyl, and propynyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’,N’,N’‘,N’‘-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide typically involves the reaction of N-ethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the propynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: New compounds with substituted groups replacing the propynyl group.
Applications De Recherche Scientifique
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of multiple nitrogen and phosphorus atoms allows it to form stable complexes with metal ions, which can further modulate its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylphosphoric triamide
- N,N-Diethylphosphoric triamide
- N,N-Dipropylphosphoric triamide
Uniqueness
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired.
Propriétés
Numéro CAS |
59950-91-3 |
|---|---|
Formule moléculaire |
C9H20N3OP |
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
N-[bis(dimethylamino)phosphoryl]-N-ethylprop-2-yn-1-amine |
InChI |
InChI=1S/C9H20N3OP/c1-7-9-12(8-2)14(13,10(3)4)11(5)6/h1H,8-9H2,2-6H3 |
Clé InChI |
DETZZVPMDQPJIC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC#C)P(=O)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


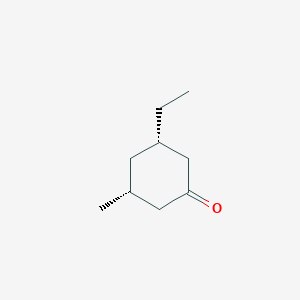
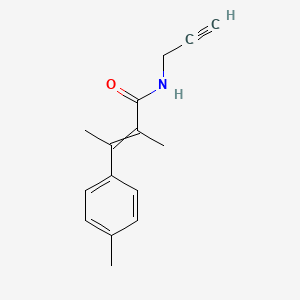

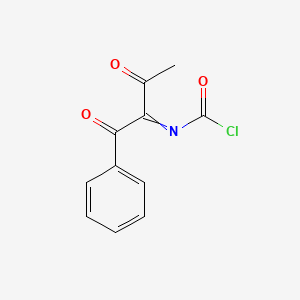
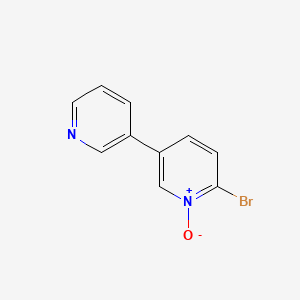
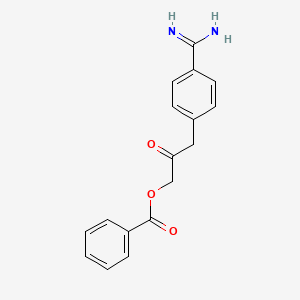
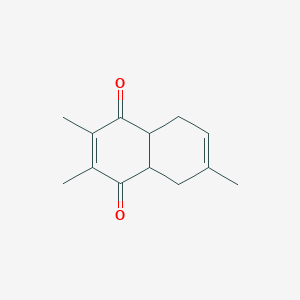
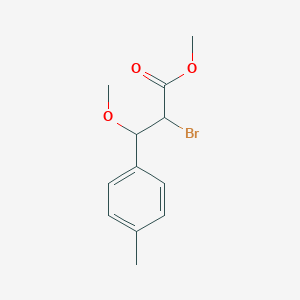
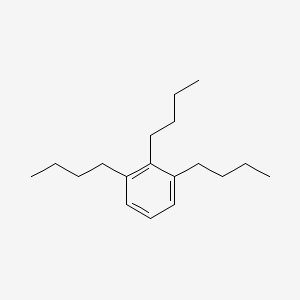
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)

![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
